

IUPAC name and synonyms for C8H7ClN2O

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737

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An in-depth analysis of the molecular formula C8H7ClN2O reveals that it corresponds to multiple isomers, making a definitive identification of a single "core" compound challenging without further structural information. However, within the pharmacologically significant class of quinazolinones, a plausible and well-documented isomer matching this formula is 6-chloro-3,4-dihydro-2(1H)-quinazolinone. This technical guide will focus on this specific compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

IUPAC Name and Synonyms

- IUPAC Name: 6-chloro-3,4-dihydro-2(1H)-quinazolinone
- Synonyms:
 - 6-chloro-1,2,3,4-tetrahydroquinazolin-2-one

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-3,4-dihydro-2(1H)-quinazolinone is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value
Molecular Formula	C8H7ClN2O
Molecular Weight	198.61 g/mol
Appearance	White to off-white crystalline solid
Melting Point	225-227 °C
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
pKa	Not available
LogP	1.5 (Predicted)

Synthesis and Experimental Protocols

The synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone typically involves the cyclization of a substituted anthranilamide derivative. A general experimental protocol is detailed below.

Protocol: Synthesis of 6-chloro-3,4-dihydro-2(1H)-quinazolinone

Materials:

- 2-Amino-5-chlorobenzamide
- Paraformaldehyde
- Hydrochloric acid (HCl)
- Ethanol
- Sodium bicarbonate (NaHCO₃)
- Water
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

- In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (10 mmol) in 100 mL of ethanol.
- To this solution, add paraformaldehyde (12 mmol) and a catalytic amount of concentrated hydrochloric acid (0.5 mL).
- The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure to yield a crude solid.
- The crude product is then suspended in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- The solid is collected by vacuum filtration, washed with cold water, and then dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-chloro-3,4-dihydro-2(1H)-quinazolinone.

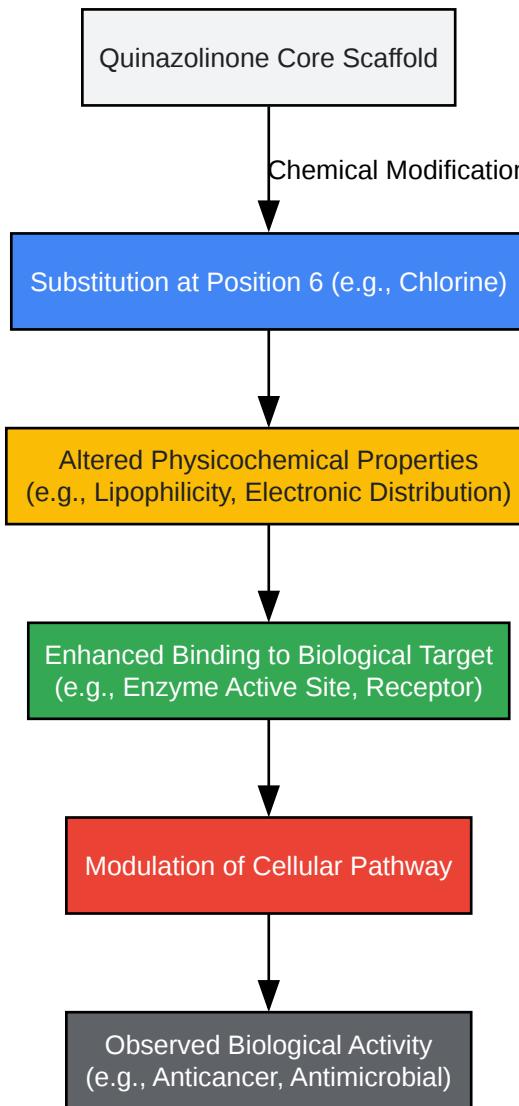
Biological Activity and Mechanism of Action

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[1][2]} The specific biological activities of 6-chloro-3,4-dihydro-2(1H)-quinazolinone are not extensively reported in publicly available literature, which suggests it may be a novel compound or a synthetic intermediate for more complex molecules.

The mechanism of action for many quinazolinone derivatives involves their ability to interact with various biological targets. For instance, some quinazolinones are known to be inhibitors of enzymes such as thymidylate synthase or kinases involved in cell signaling pathways.^[2] The chlorine substituent at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Logical Relationship of Quinazolinone Scaffold to Biological Activity

Logical Flow: From Scaffold to Biological Effect

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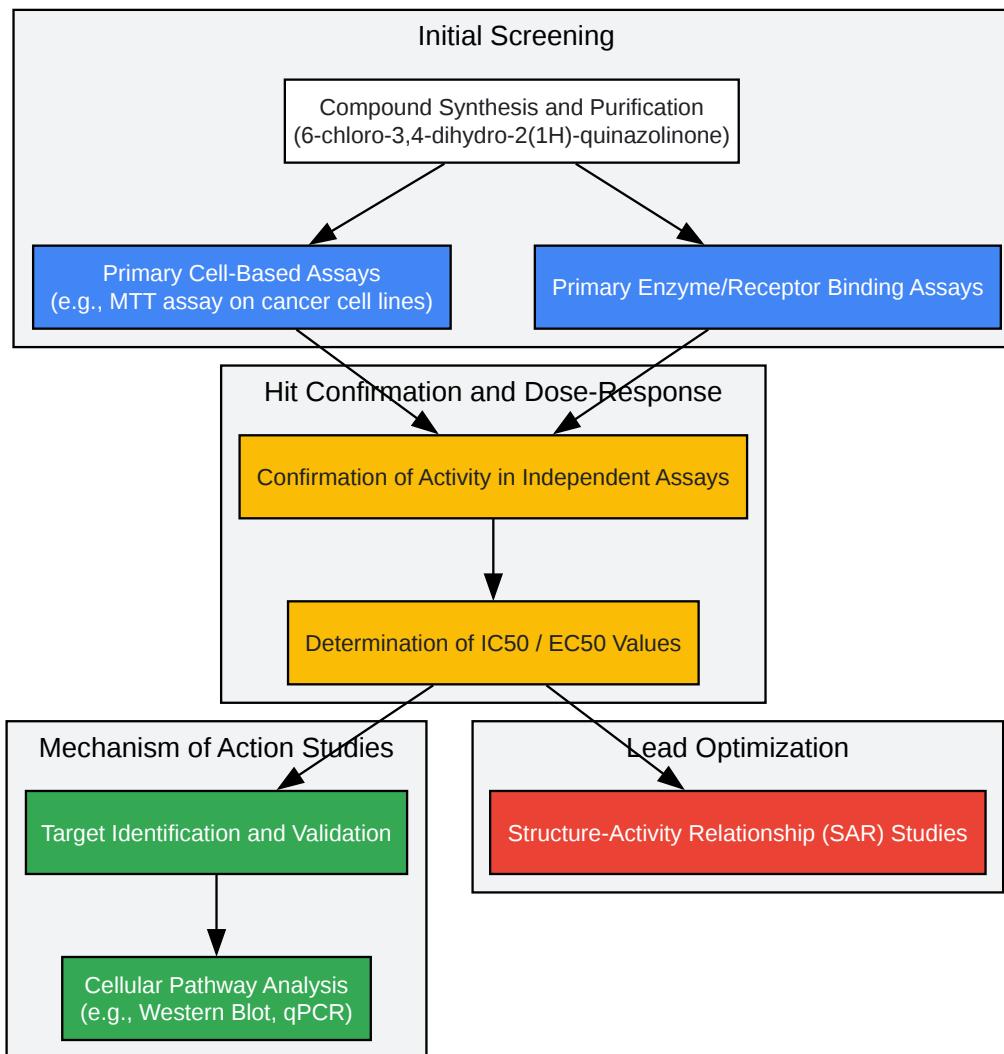
Caption: Logical flow from the core chemical scaffold to the resulting biological effect.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 6-chloro-3,4-dihydro-2(1H)-quinazolinone, a standard experimental workflow would be employed. This workflow is designed to screen for and characterize the biological activity of a novel chemical entity.

Workflow for In Vitro Biological Screening

Experimental Workflow: In Vitro Biological Screening



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Caption: A typical workflow for the initial in vitro biological evaluation of a new chemical entity.

Conclusion

6-chloro-3,4-dihydro-2(1H)-quinazolinone, an isomer of C₈H₇CIN₂O, represents a compound of interest within the broader, pharmacologically validated class of quinazolinones. While specific biological data for this exact molecule is sparse in the public domain, its structural features suggest potential for biological activity. The provided synthesis protocol offers a clear pathway for its preparation, and the outlined experimental workflows provide a roadmap for its biological characterization. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.

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References

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